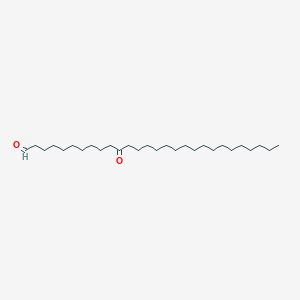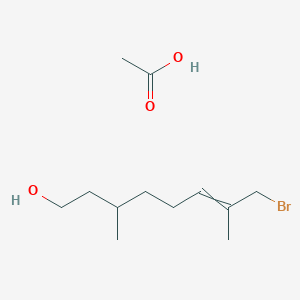
Acetic acid;8-bromo-3,7-dimethyloct-6-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;8-bromo-3,7-dimethyloct-6-en-1-ol is a chemical compound that combines the properties of acetic acid and a brominated alcohol. This compound is of interest due to its unique structure, which includes a bromine atom, a double bond, and a hydroxyl group. These functional groups make it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;8-bromo-3,7-dimethyloct-6-en-1-ol can be achieved through several methods. One common approach involves the bromination of 3,7-dimethyloct-6-en-1-ol, followed by esterification with acetic acid. The bromination reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at a controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination step can be optimized using advanced techniques such as microwave-assisted synthesis or photochemical bromination. The esterification with acetic acid can be catalyzed by acidic catalysts like sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;8-bromo-3,7-dimethyloct-6-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide ions, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in aqueous ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of 8-bromo-3,7-dimethyloct-6-en-1-one.
Reduction: Formation of 3,7-dimethyloct-6-en-1-ol.
Substitution: Formation of 8-hydroxy-3,7-dimethyloct-6-en-1-ol or other substituted derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;8-bromo-3,7-dimethyloct-6-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of acetic acid;8-bromo-3,7-dimethyloct-6-en-1-ol depends on its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological targets. The double bond allows for addition reactions, making the compound reactive in various chemical environments. The molecular targets and pathways involved include enzyme inhibition, receptor binding, and interaction with cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
3,7-dimethyloct-6-en-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
8-bromo-3,7-dimethyloct-6-en-1-one: Contains a carbonyl group instead of a hydroxyl group, altering its reactivity and applications.
Citronellol: A similar alcohol with different substitution patterns, used in fragrances and flavorings.
Uniqueness
Acetic acid;8-bromo-3,7-dimethyloct-6-en-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, providing a combination of reactivity and functionality that is not found in the similar compounds listed above. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Número CAS |
90165-49-4 |
|---|---|
Fórmula molecular |
C12H23BrO3 |
Peso molecular |
295.21 g/mol |
Nombre IUPAC |
acetic acid;8-bromo-3,7-dimethyloct-6-en-1-ol |
InChI |
InChI=1S/C10H19BrO.C2H4O2/c1-9(6-7-12)4-3-5-10(2)8-11;1-2(3)4/h5,9,12H,3-4,6-8H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
WIVPGIHTTVLFRY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)CBr)CCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


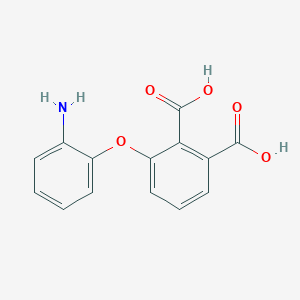
![4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360946.png)
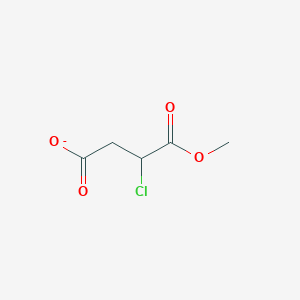
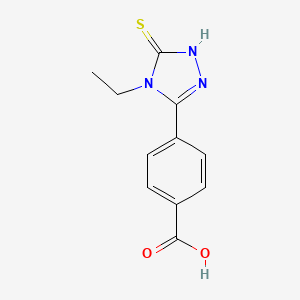
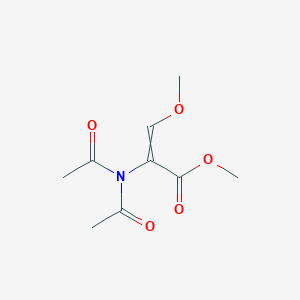
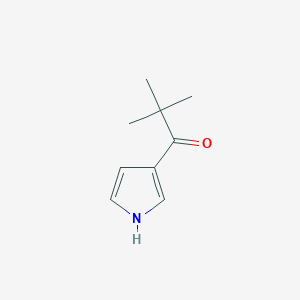
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)
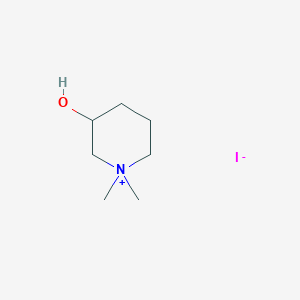


![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
![N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14361015.png)
![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)
